molecular formula C21H27N5O2 B13905726 N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide

N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide

Cat. No.: B13905726
M. Wt: 381.5 g/mol
InChI Key: UNQSYWFDBNXLQR-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide is a synthetic small molecule with a molecular formula of C₂₁H₂₈ClN₅O₂ and a molar mass of 417.94 g/mol. It features a piperidine-3-carboxamide core linked to a 1-methylpyrazolo[4,3-c]pyridine moiety via a carbonyl group, with a 2-methylphenyl substituent on the carboxamide nitrogen. The compound is classified as an irritant (Hazard Class IRRITANT) .

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

N-(2-methylphenyl)-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H27N5O2/c1-14-6-3-4-8-17(14)23-20(27)15-7-5-11-26(13-15)21(28)19-16-12-22-10-9-18(16)25(2)24-19/h3-4,6,8,15,22H,5,7,9-13H2,1-2H3,(H,23,27)

InChI Key

UNQSYWFDBNXLQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCN(C2)C(=O)C3=NN(C4=C3CNCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Pyrazolopyridine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Piperidine Ring: This step may involve nucleophilic substitution or other coupling reactions.

    Introduction of the Carboxamide Group: This can be done through amide bond formation using reagents like carbodiimides or other coupling agents.

    Final Hydrochloride Formation: The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: Various substitution reactions could occur, especially on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various chemical reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Possible use as a drug candidate or a pharmacological tool to study biological pathways.

    Biochemistry: May be used in the study of enzyme interactions or as a probe in biochemical assays.

Industry

    Chemical Industry: Could be used in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features

Compound Name / ID Molecular Formula Molar Mass (g/mol) Core Structure Pharmacological Target/Activity Key Structural Differences References
Target Compound C₂₁H₂₈ClN₅O₂ 417.94 Pyrazolo-pyridine + piperidine carboxamide Not explicitly stated (likely CNS-related) 2-methylphenyl substituent
PF-232798 (Maraviroc analog) C₃₄H₄₃FN₆O₂ 610.74 Imidazopiperidine CCR5 antagonist (HIV entry inhibition) Imidazole ring, bicyclic octane, fluorophenyl group
MK-0974 (CGRP receptor antagonist) C₂₅H₂₂F₅N₇O₃ 519.5 Azabenzimidazolone + caprolactam core CGRP receptor (migraine treatment) Trifluoroethyl group, difluorophenyl moiety
N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide C₂₅H₂₆N₆O 426.5 Triazolo-pyridazine + piperidine carboxamide Not specified Triazolo-pyridazine heterocycle, phenylethyl group
N-(2-isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (Compound 61) C₂₀H₂₅N₅O₂ 375.45 Pyrazine + piperidine carboxamide Chemokine modulation (screened for bioactivity) Isopropoxy-phenyl group, pyrazine ring

Key Observations:

Heterocyclic Diversity : The target compound’s pyrazolo[4,3-c]pyridine core distinguishes it from PF-232798 (imidazopiperidine) and MK-0974 (azabenzimidazolone), which target CCR5 and CGRP receptors, respectively. Heterocycle choice critically impacts receptor binding and selectivity .

Substituent Effects : The 2-methylphenyl group on the target compound may enhance lipophilicity compared to the trifluoroethyl group in MK-0974, which improves oral bioavailability . However, the absence of fluorine atoms in the target compound suggests reduced metabolic stability relative to fluorinated analogs.

Piperidine Carboxamide Backbone : Shared with compounds like MK-0974 and N-(2-phenylethyl)-1-(3-phenyltriazolo-pyridazin-6-yl)piperidine-4-carboxamide, this scaffold is versatile for CNS penetration but requires substituent optimization for target specificity .

Biological Activity

N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine core substituted with a 2-methylphenyl group and a tetrahydro-pyrazolo-pyridine moiety. Its structure can be represented as follows:

  • Molecular Formula : C_{18}H_{24}N_{4}O
  • Molecular Weight : 312.41 g/mol

Research indicates that compounds with similar pyrazolo-pyridine structures exhibit various biological activities, including:

  • Anticancer Activity : Compounds in this class have been shown to inhibit cell proliferation in several cancer cell lines. They often act by disrupting the cell cycle and inducing apoptosis through pathways involving Bcl-2 and Bax protein modulation .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokine release, suggesting potential use in treating inflammation-related conditions .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity TypeObservationsReferences
Anticancer Inhibits proliferation in HeLa and HepG2 cells; induces apoptosis.
Anti-inflammatory Reduces TNF-alpha release in LPS-induced models.
Cytotoxicity Selectively cytotoxic to cancer cells with minimal effects on normal cells.

Study 1: Anticancer Activity

A study evaluating the anticancer properties of similar pyrazolo derivatives found that compounds with structural similarities to this compound displayed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through modulation of apoptotic markers such as Bcl-2 and Bax .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of pyrazolo compounds showed that they could effectively reduce the release of TNF-alpha in macrophage models stimulated with lipopolysaccharides (LPS). This suggests that similar derivatives may have therapeutic potential in treating autoimmune diseases and chronic inflammatory conditions .

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